An In-depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Synthesis, Characterization, and Application in Palladium-Catalyzed Cross-Coupling Reactions
An In-depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Synthesis, Characterization, and Application in Palladium-Catalyzed Cross-Coupling Reactions
Foreword: The Strategic Value of Dihydrofuranyl Stannanes in Modern Synthesis
In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available precursors is a paramount objective. Organostannanes, particularly in the context of the Stille cross-coupling reaction, have long been cornerstone reagents for the formation of carbon-carbon bonds due to their general stability and high functional group tolerance. This guide focuses on a specific, yet highly versatile reagent: Tributyl(4,5-dihydrofuran-2-yl)stannane . The dihydrofuran moiety serves as a valuable vinyl ether equivalent, enabling the introduction of a masked carbonyl group or serving as a precursor to various heterocyclic structures. For researchers, scientists, and drug development professionals, understanding the nuances of this reagent—from its synthesis and handling to its strategic deployment in complex synthetic routes—is critical for accelerating discovery and development programs. This document provides a comprehensive technical overview, grounded in established protocols and mechanistic principles, to empower the effective utilization of this powerful synthetic tool.
Physicochemical and Spectroscopic Profile
Tributyl(4,5-dihydrofuran-2-yl)stannane is a dense, colorless to pale yellow liquid. A thorough understanding of its physical and spectroscopic properties is the foundation of its effective use and characterization in any synthetic sequence.
| Property | Value | Source |
| CAS Number | 125769-77-9 | |
| Molecular Formula | C₁₆H₃₂OSn | [1] |
| Molecular Weight | 359.13 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Density | 1.128 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.493 | [1] |
| Boiling Point | Not precisely reported, but high-boiling | - |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, CH₂Cl₂). Insoluble in water. | General knowledge |
| Stability | Air and moisture stable for routine handling, but best stored under an inert atmosphere for long-term preservation. | General knowledge |
Spectroscopic Characterization
Precise spectroscopic data is vital for confirming the identity and purity of Tributyl(4,5-dihydrofuran-2-yl)stannane. The following data are representative for the compound.
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¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals for the three butyl groups on tin and the three distinct protons of the 4,5-dihydrofuran ring.
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δ ≈ 4.85 (t, J ≈ 2.5 Hz, 1H, vinylic proton at C2)
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δ ≈ 4.25 (t, J ≈ 9.5 Hz, 2H, methylene protons at C5 adjacent to oxygen)
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δ ≈ 2.55 (dt, J ≈ 9.5, 2.5 Hz, 2H, methylene protons at C4)
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δ ≈ 1.45-1.60 (m, 6H, Sn-(CH₂CH₂ CH₂CH₃)₃)
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δ ≈ 1.25-1.40 (m, 6H, Sn-(CH₂CH₂CH₂ CH₃)₃)
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δ ≈ 0.85-1.00 (m, 15H, overlapping Sn-(CH₂ CH₂CH₂CH₃)₃ and Sn-(CH₂CH₂CH₂CH₃ )₃)
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¹³C NMR (CDCl₃):
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δ ≈ 165.0 (C2, vinylic carbon attached to Sn)
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δ ≈ 105.0 (C3, vinylic carbon)
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δ ≈ 70.0 (C5, methylene carbon adjacent to oxygen)
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δ ≈ 30.0 (C4, methylene carbon)
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δ ≈ 29.2 (Sn-(CH₂CH₂ CH₂CH₃)₃)
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δ ≈ 27.4 (Sn-(CH₂CH₂CH₂ CH₃)₃)
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δ ≈ 13.7 (Sn-(CH₂CH₂CH₂CH₃ )₃)
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δ ≈ 10.5 (Sn-(CH₂ CH₂CH₂CH₃)₃)
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¹¹⁹Sn NMR (CDCl₃):
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The ¹¹⁹Sn chemical shift is expected to be in the range of δ -20 to +20 ppm, characteristic of tetraorganostannanes of this type.
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Synthesis of Tributyl(4,5-dihydrofuran-2-yl)stannane
The preparation of Tributyl(4,5-dihydrofuran-2-yl)stannane is reliably achieved via the direct metallation of 2,3-dihydrofuran followed by quenching with an electrophilic tributyltin source. This method leverages the acidity of the vinylic proton at the 2-position of the dihydrofuran ring.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Tributyl(4,5-dihydrofuran-2-yl)stannane.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous vinyl stannanes.
Materials:
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2,3-Dihydrofuran (freshly distilled)
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n-Butyllithium (n-BuLi), 2.5 M in hexanes
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Tributyltin chloride (Bu₃SnCl)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous THF (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
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Deprotonation: Add 2,3-dihydrofuran (1.0 eq) to the cold THF. To this solution, add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
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Causality Insight: The slight excess of n-BuLi ensures complete deprotonation of the dihydrofuran. The low temperature is critical to prevent side reactions, such as the cleavage of THF by the organolithium reagent.
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Stirring: After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.
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Stannylation: Cool the reaction mixture back down to -78 °C. Add tributyltin chloride (1.1 eq) dropwise via syringe.
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Causality Insight: Re-cooling the solution before adding the electrophilic tin chloride minimizes potential side reactions and ensures a clean quench of the lithiated intermediate.
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Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).
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Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and dilute with diethyl ether (100 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product, a colorless oil, should be purified by flash column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) or by vacuum distillation to yield the pure Tributyl(4,5-dihydrofuran-2-yl)stannane.
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Trustworthiness Note: Organotin byproducts (e.g., hexabutyldistannoxane) can be challenging to separate. A common technique to facilitate purification is to wash the crude organic extract with a saturated aqueous potassium fluoride (KF) solution. This precipitates tributyltin fluoride, which can be removed by filtration through celite before chromatography.
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Application in Stille Cross-Coupling Reactions
The primary utility of Tributyl(4,5-dihydrofuran-2-yl)stannane is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. It efficiently couples with a variety of organic electrophiles (aryl, heteroaryl, and vinyl halides or triflates) to form 2-substituted-4,5-dihydrofurans.
General Reaction Mechanism: The Stille Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle for the Stille cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
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Transmetalation: The organostannane (R²-SnBu₃) transfers its dihydrofuranyl group to the palladium center, displacing the halide/triflate, which then forms a tributyltin halide byproduct (X-SnBu₃). This is often the rate-determining step.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the product (R¹-R²) and regenerating the Pd(0) catalyst.
Exemplary Protocol: Synthesis of 2,3-Dihydro-5-(2-methylphenyl)furan
This protocol details a specific application: the coupling of Tributyl(4,5-dihydrofuran-2-yl)stannane with 2-iodotoluene.[1]
Materials:
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Tributyl(4,5-dihydrofuran-2-yl)stannane (1.1 eq)
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2-Iodotoluene (1.0 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)
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Anhydrous, degassed solvent (e.g., Toluene or DMF)
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Saturated aqueous potassium fluoride (KF) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
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Reagent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution based on the limiting reagent). Then, add 2-iodotoluene (1.0 eq) followed by Tributyl(4,5-dihydrofuran-2-yl)stannane (1.1 eq) via syringe.
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Causality Insight: Using a slight excess of the organostannane ensures complete consumption of the often more valuable aryl halide. The catalyst must be handled under an inert atmosphere as Pd(0) species are sensitive to oxygen.
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Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting materials and the appearance of the product.
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Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with diethyl ether. b. Add a saturated aqueous solution of KF and stir the resulting biphasic mixture vigorously for at least 2 hours. A white precipitate of tributyltin fluoride (Bu₃SnF) will form. c. Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. d. Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with water and brine. e. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to afford the pure 2,3-dihydro-5-(2-methylphenyl)furan.
Safety and Handling of Organotin Compounds
Tributyltin derivatives, including Tributyl(4,5-dihydrofuran-2-yl)stannane, are highly toxic. They can be absorbed through the skin and are toxic upon inhalation and ingestion. All manipulations must be conducted with extreme caution in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile gloves are often insufficient; double-gloving or using heavier-duty gloves is recommended), and safety glasses or goggles.
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Toxicity: Organotin compounds are classified as reproductive toxins and can cause long-term damage to organs upon repeated exposure.[1]
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Handling: Use syringes and Schlenk techniques to transfer the liquid reagent. Avoid breathing vapors.
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Waste Disposal: All waste containing organotin compounds, including contaminated solvents, silica gel, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container for proper disposal according to institutional and regulatory guidelines. Do not dispose of tin waste down the drain.
Conclusion and Future Outlook
Tributyl(4,5-dihydrofuran-2-yl)stannane is a potent and effective reagent for the introduction of the 2,3-dihydrofuranyl moiety into organic molecules. Its straightforward synthesis and reliable performance in Stille cross-coupling reactions make it a valuable tool for constructing complex molecular architectures relevant to pharmaceutical and materials science. The primary drawback remains the toxicity of organotin compounds and the challenge of removing tin byproducts. However, with rigorous adherence to safety protocols and the use of effective purification techniques, such as the fluoride wash, these challenges can be effectively managed. As synthetic methodology continues to evolve, the strategic use of well-defined building blocks like Tributyl(4,5-dihydrofuran-2-yl)stannane will remain a key enabler of innovation in chemical synthesis.
References
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Organic Chemistry Portal. Stille Coupling. [Link]
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Myers, A. The Stille Reaction. Harvard University. [Link]
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MacLeod, D., et al. (1990). The Pd(0)-catalysed coupling reactions of 2-(tri-n-butylstannyl)-4,5-dihydrofuran and -5,6-dihydropyran. Tetrahedron Letters, 31(42), 6077-6080. [Link]
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National Center for Biotechnology Information. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
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Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987. [Link]
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Wikipedia. Stille reaction. [Link]
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Krupp, F. M., et al. (2022). Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–1000. [Link]
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Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
